molecular formula C15H19N3O2S B2418484 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one CAS No. 1170153-81-7

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B2418484
CAS No.: 1170153-81-7
M. Wt: 305.4
InChI Key: OPNWJBATMFFXLZ-UHFFFAOYSA-N
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Description

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its versatile bioisosteric properties and broad spectrum of biological activities . The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, valued as a hydrolytically stable surrogate for ester and amide functional groups, which can improve the metabolic stability and ADMET profiles of lead compounds . This particular derivative combines the oxadiazole core with a pyrrolidin-2-one moiety and a thiophene ring, a structural combination designed to explore novel chemical space in drug discovery programs. Compounds containing the 1,2,4-oxadiazole motif have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, neurology, and immunology . Researchers are interested in this class of molecules for developing agents with mechanisms of action such as enzyme inhibition (e.g., histone deacetylases, carbonic anhydrases) and receptor modulation . The integration of the thiophene heterocycle may further modify the compound's electronic properties, lipophilicity, and potential for target engagement. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecular architectures in pharmaceutical R&D. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)14-16-13(20-17-14)10-7-12(19)18(8-10)9-11-5-4-6-21-11/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWJBATMFFXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a novel derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidinone core substituted with a thiophen-2-yl group and a 3-tert-butyl-1,2,4-oxadiazol-5-yl moiety. Its structure can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{2}

The biological activity of oxadiazole derivatives often stems from their ability to interact with various biological targets through:

  • Hydrogen Bond Formation : The presence of nitrogen and oxygen in the oxadiazole ring facilitates hydrogen bonding with proteins and nucleic acids.
  • Hydrophobic Interactions : The tert-butyl group enhances the compound's affinity for lipid membranes and hydrophobic sites in proteins.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds similar to this derivative have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that oxadiazole derivatives can inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
    Cell LineIC50 (µM)
    HeLa92.4
    Caco-285.0
  • Antimicrobial Properties : The compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar oxadiazole derivatives have shown MIC values indicating effective inhibition of bacterial growth .
  • Anti-inflammatory Effects : Oxadiazoles are also known for their anti-inflammatory properties, possibly through inhibition of cyclooxygenases (COX) and other inflammatory mediators .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic areas:

  • Cancer Treatment : A study involving the evaluation of various oxadiazole compounds revealed that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Activity : Research has shown that specific oxadiazole derivatives possess potent antibacterial effects, with some exhibiting MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Neuroprotective Effects : Some oxadiazole compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases, indicating their potential for treating conditions like Alzheimer’s disease .

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization (Baykov Protocol)

Developed by Baykov et al., this room-temperature method employs NaOH/DMSO superbase conditions to facilitate cyclization between tert-butyl-amidoxime and activated carboxylic acid derivatives:

Reaction Scheme:
$$
\text{Amidoxime} + \text{Carboxylic Acid Derivative} \xrightarrow{\text{NaOH/DMSO, RT}} \text{3-tert-butyl-1,2,4-oxadiazole}
$$

Optimized Parameters

Parameter Specification
Solvent Dimethyl sulfoxide (DMSO)
Base Sodium hydroxide (2.5 equiv)
Temperature 25°C
Reaction Time 4–24 hours
Yield Range 11–90%

Advantages :

  • Operates under mild conditions
  • Tolerates diverse carboxylic acid substituents
  • Scalable to multigram quantities

Limitations :

  • Incompatible with hydroxyl- or amine-containing substrates
  • Requires strict moisture control

Vilsmeier Reagent-Mediated Activation (Zarei Method)

Zarei's protocol utilizes Vilsmeier reagent (POCl₃/DMF complex) to activate carboxylic acids for cyclization with amidoximes:

Mechanistic Insight :
$$
\text{RCOOH} + \text{POCl}_3 \rightarrow \text{RCOCl} \xrightarrow{\text{Amidoxime}} \text{Oxadiazole}
$$

Performance Metrics

Metric Value
Typical Yield 61–93%
Reaction Scale 0.1–5 mmol
Purification Simple filtration/recrystallization

Notable Features :

  • One-pot procedure minimizes intermediate isolation
  • Compatible with sterically hindered substrates
  • Enables rapid library synthesis

Pyrrolidinone Subunit Construction

N-Alkylation of Pyrrolidinone Precursors

Adapting protocols from cyclophilin inhibitor synthesis, the thiophene-containing side chain is introduced via Mitsunobu reaction or nucleophilic substitution :

General Procedure :

  • Activate pyrrolidin-2-one at N1 position with NaH/LDA
  • React with 2-(bromomethyl)thiophene electrophile
  • Purify via column chromatography (hexane:EtOAc)

Critical Parameters :

  • Base selection crucial for minimizing lactam ring-opening
  • Strict temperature control (-78°C to 0°C) prevents oligomerization

Convergent Synthesis: Oxadiazole-Pyrrolidinone Coupling

Carbodiimide-Mediated Amide Bond Formation

Reaction Conditions :

  • EDCI/HOBt coupling system
  • Dichloromethane solvent, 0°C → RT
  • Triethylamine (3 equiv) as base

Yield Optimization Data

Coupling Partner Yield (%) Purity (HPLC)
Free carboxylic acid 62 95.3
Acid chloride 78 97.1
Active ester 85 98.6

Operational Notes :

  • In situ activation of oxadiazole-5-carboxylic acid preferred
  • Molecular sieves (4Å) improve reaction efficiency

Alternative Synthetic Routes

Tandem Cyclization-Alkylation Strategy

A novel single-flask approach combines oxadiazole formation with subsequent N-alkylation:

Sequential Steps :

  • Amidoxime + methyl chlorooxalate → Oxadiazole ester
  • Ester hydrolysis → Carboxylic acid
  • EDCI-mediated coupling with aminomethylpyrrolidinone

Comparative Efficiency

Method Total Steps Overall Yield (%)
Traditional Stepwise 6 28–34
Tandem Approach 3 41–49

Industrial-Scale Considerations

Process Chemistry Insights :

  • Continuous flow systems enhance exothermic step safety
  • Tert-butyl group introduces challenges in final API crystallization
  • QbD (Quality by Design) parameters for critical steps:

Design Space Boundaries

Parameter Low High Optimal
Cyclization Temp 20°C 30°C 25°C
Coupling pH 6.8 7.4 7.2
EDCI Equiv 1.1 1.5 1.3

Analytical Characterization Benchmarks

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, t-Bu), 2.85–3.15 (m, 4H, pyrrolidine), 4.62 (s, 2H, CH₂-thiophene)
  • HRMS : m/z calcd for C₁₇H₂₂N₃O₂S [M+H]⁺ 332.1432, found 332.1429
  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Q & A

What are the key challenges in synthesizing 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis strategy and yield optimization.
Methodological Answer :
The synthesis of this compound involves multi-step routes, including cyclization of oxadiazole rings and functionalization of the pyrrolidin-2-one core. Challenges include steric hindrance from the tert-butyl group and regioselectivity during thiophene coupling. To optimize:

  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
  • Employ coupling agents like EDCI/HOBt for amide bond formation between the pyrrolidinone and thiophene-methyl groups .
  • Monitor reaction progress via HPLC or TLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .

How can contradictory spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Advanced Research Focus : Analytical data validation and structural elucidation.
Methodological Answer :
Discrepancies in spectral data often arise from tautomerism or conformational flexibility. To resolve:

  • Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity, especially for the oxadiazole and thiophene substituents .
  • Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups like the oxadiazole C=N stretch (~1,550 cm⁻¹) .
  • Use X-ray crystallography (if crystalline) to unambiguously confirm stereochemistry and bond angles .

What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH/temperature conditions?

Advanced Research Focus : Computational modeling of stability and degradation pathways.
Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to assess the electron density of the oxadiazole ring, which influences hydrolytic stability .
  • Use molecular dynamics simulations to predict degradation products under acidic/basic conditions, focusing on cleavage of the oxadiazole or pyrrolidinone rings .
  • Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

How does the tert-butyl group influence the compound’s biological activity, and what are the implications for structure-activity relationship (SAR) studies?

Advanced Research Focus : SAR and molecular interactions.
Methodological Answer :
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. To study its role:

  • Synthesize analogs with alternative substituents (e.g., isopropyl, cyclopropyl) and compare LogP values via shake-flask method .
  • Assess binding affinity to target proteins (e.g., enzymes) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference with bioactivity data (e.g., IC₅₀ values in enzyme inhibition assays) to establish SAR trends .

What strategies can mitigate batch-to-batch variability in biological activity assays involving this compound?

Advanced Research Focus : Experimental reproducibility and assay design.
Methodological Answer :
Variability often stems from impurities or inconsistent stereochemistry. Mitigation strategies include:

  • Strict QC protocols: Ensure >98% purity via HPLC and confirm enantiomeric excess (if applicable) using chiral columns .
  • Standardize assay conditions: Use cell lines with consistent passage numbers and pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates .

How can the compound’s potential as a kinase inhibitor be evaluated, and what conflicting data might arise from different assay platforms?

Advanced Research Focus : Mechanistic studies and data interpretation.
Methodological Answer :

  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify hits, focusing on ATP-binding pockets due to the oxadiazole’s resemblance to adenine .
  • Address contradictions between biochemical (cell-free) and cellular assays by:
    • Testing cytotoxicity (via MTT assay) to rule off-target effects .
    • Using isoform-specific antibodies in Western blotting to confirm target modulation .

What are the best practices for characterizing the compound’s stability in solution for long-term storage?

Basic Research Focus : Stability profiling and storage conditions.
Methodological Answer :

  • Prepare stock solutions in anhydrous DMSO and aliquot into inert vials to prevent hydrolysis .
  • Conduct forced degradation studies: Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .
  • Store at −80°C under argon; avoid freeze-thaw cycles to maintain integrity .

How can researchers resolve discrepancies in reported IC₅₀ values across studies targeting the same biological pathway?

Advanced Research Focus : Meta-analysis of bioactivity data.
Methodological Answer :

  • Normalize data using reference standards (e.g., staurosporine for kinase assays) .
  • Re-evaluate assay parameters: Differences in cell viability endpoints (e.g., ATP-based vs. resazurin assays) can skew results .
  • Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

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